2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C6H14N4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of different imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel, erbium triflate). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole: Similar in structure but with an isopropyl group instead of a propyl group.
2-Hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione: Contains a dione functional group, leading to different chemical properties
Uniqueness
2-Hydrazinyl-1-propyl-4,5-dihydro-1H-imidazole is unique due to its specific hydrazinyl and propyl substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14N4 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1-propyl-4,5-dihydroimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H14N4/c1-2-4-10-5-3-8-6(10)9-7/h2-5,7H2,1H3,(H,8,9) |
InChI Key |
MSDFYTLHWMGBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN=C1NN |
Origin of Product |
United States |
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